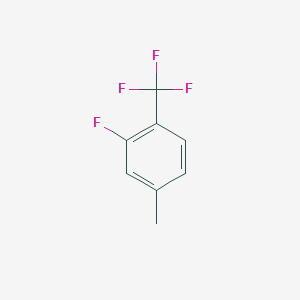

2-Fluoro-4-methyl-1-(trifluoromethyl)benzene

Description

2-Fluoro-4-methyl-1-(trifluoromethyl)benzene (CAS: 158364-83-1), also known as 2-fluoro-4-methylbenzotrifluoride, is a fluorinated aromatic compound characterized by a trifluoromethyl (-CF₃) group at the 1-position, a fluorine atom at the 2-position, and a methyl (-CH₃) group at the 4-position of the benzene ring. This structure confers unique physicochemical properties, including high thermal stability, lipophilicity, and resistance to metabolic degradation, making it valuable in industrial applications such as agrochemicals, pharmaceuticals, and materials science .

Propriétés

IUPAC Name |

2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWHXSLLCSBGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382603 | |

| Record name | 2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158364-83-1 | |

| Record name | 2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158364-83-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using a trifluoromethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the use of trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-methyl-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Coupling Reactions: Boronic acids and palladium catalysts are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

- 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic compounds. Its trifluoromethyl and fluoro substituents enhance reactivity, allowing for the development of new materials with tailored properties.

Reactivity and Mechanism

- The presence of trifluoromethyl groups significantly influences the compound's reactivity. These groups enhance lipophilicity and stability, which can affect interactions with biological molecules, making it a useful tool in medicinal chemistry.

Biological Applications

Pharmacological Investigations

- Research indicates that this compound has potential pharmacological activities. It is studied for its interactions with various biological targets, including enzymes and receptors, which could lead to therapeutic applications such as anti-inflammatory or antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

- The compound is often used in SAR studies to explore how modifications to its structure impact biological activity. For instance, variations in the substitution pattern can lead to significant changes in binding affinity and efficacy against specific targets .

Material Science

Development of Advanced Materials

- In materials science, this compound is utilized in the creation of advanced materials with enhanced thermal stability and chemical resistance. Its unique properties make it suitable for coatings, adhesives, and sealants that require robustness under varying conditions.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of derivatives of this compound. The results indicated that certain derivatives exhibited enhanced activity against common pathogens due to their ability to penetrate cell membranes effectively, attributed to the fluorinated groups enhancing lipophilicity .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes by this compound derivatives demonstrated that modifications at the trifluoromethyl position significantly affected enzyme kinetics. This study provided insights into developing more potent inhibitors for therapeutic use against diseases caused by enzyme dysregulation .

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of trifluoromethyl-substituted aromatic derivatives. Below is a detailed comparison with structurally analogous compounds, highlighting substituent effects on properties and applications:

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

- Halogen Substituents : Chloro and bromo derivatives (e.g., 3,4-Dichloro-1-(trifluoromethyl)benzene and 4-Bromo-2-nitro-1-(trifluoromethyl)benzene ) exhibit enhanced electrophilic reactivity due to electron-withdrawing effects, making them suitable for cross-coupling reactions.

- Azido and Methoxy Groups : The azido group in 2-Azido-1-chloro-4-(trifluoromethyl)benzene facilitates bioorthogonal reactions, while the methoxy group in 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene improves solubility for drug formulation.

Physical Properties :

- Hydrophobicity : Compounds with multiple fluorine atoms (e.g., 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene ) show higher hydrophobicity (XLogP3 = 3.8), impacting their environmental persistence and biological membrane permeability.

- Thermal Stability : The trifluoromethyl group universally enhances thermal stability across all analogs, a critical factor in high-temperature industrial processes.

Toxicological Considerations :

- While 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene lacks explicit toxicity data, related compounds like 1-Chloro-4-(trifluoromethyl)benzene have undergone QSAR (Quantitative Structure-Activity Relationship) studies, revealing that substituent position influences metabolic pathways and toxicity profiles .

Applications :

- Pharmaceuticals : Azido and methoxy derivatives are prioritized for drug intermediates due to their functional versatility .

- Materials Science : Halogenated analogs are employed in perovskite solar cells as antisolvents, with trifluoromethyl benzene derivatives demonstrating superior film uniformity and stability .

Activité Biologique

2-Fluoro-4-methyl-1-(trifluoromethyl)benzene, also known as a polyfluorinated aromatic compound, has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the trifluoromethyl group, enhance its lipophilicity and reactivity, making it a valuable candidate for drug development and biological studies.

The chemical structure of this compound can be represented as follows:

This compound includes:

- A fluorine atom at the 2-position.

- A trifluoromethyl group at the 1-position.

- A methyl group at the 4-position.

These substituents contribute to its distinct chemical properties, such as increased stability and enhanced interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with hydrophobic regions of proteins and enzymes due to its lipophilic nature. The trifluoromethyl group significantly enhances this interaction, potentially modulating the activity of various biological pathways .

Drug Discovery

Research indicates that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties, including increased membrane permeability and metabolic stability. This makes this compound a promising scaffold in drug design, particularly for developing new pharmaceuticals targeting specific receptors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene | Chlorine atom at 2-position | Moderate anticancer activity |

| 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene | Bromine atom at 2-position | Lower selectivity in receptor binding |

| 4-(Trifluoromethyl)benzene | No additional fluorine substituent | Limited biological activity |

This table illustrates how the presence of different halogen atoms influences biological activity and receptor interactions.

Case Study 1: Fluorinase Pathway Exploration

Research into the biosynthesis of fluorinated metabolites in microorganisms has revealed insights into how compounds like this compound might be produced biologically. The fluorinase enzyme pathway showcases potential routes for synthesizing complex organofluorine compounds with significant biological activities .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that the incorporation of trifluoromethyl groups can enhance agonistic activity towards G protein-coupled receptors (GPCRs). This suggests that derivatives of this compound could be developed into potent pharmaceuticals targeting these receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.